Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-3-O-methyl-alpha-D-glucopyranoside
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Overview
Description
Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-3-O-methyl-alpha-D-glucopyranoside is a useful research compound. Its molecular formula is C₂₃H₂₇NO₆ and its molecular weight is 413.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivatives
Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-3-O-methyl-a-D-glucopyranoside has been utilized in the synthesis of various derivatives and complex molecules. It serves as a precursor for compounds like muramic acid derivatives, which have significance in understanding bacterial cell walls and immunological responses. For example, Jeanloz, Walker, and Sinaỹ (1968) conducted a study to synthesize various glycosides of muramic acid using this compound as a starting material (Jeanloz, Walker, & Sinaỹ, 1968). Similarly, Matta, Vig, and Abbas (1984) synthesized N-acetyl-3-O-methyllactosamine and its benzyl α-glycoside using this compound (Matta, Vig, & Abbas, 1984).
Role in Complex Oligosaccharide Synthesis
The compound also plays a key role in the synthesis of complex oligosaccharides, which are crucial in studying biological processes and developing therapeutic agents. Durette and Meitzner (1981) highlighted its use in synthesizing a versatile intermediate for creating complex oligosaccharides found in bacterial cell walls, human milk, and blood group substances (Durette & Meitzner, 1981).
Biochemical and Biophysical Research
In biochemical and biophysical research, compounds derived from Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-3-O-methyl-a-D-glucopyranoside are used to understand biological mechanisms and interactions. For example, the synthesis of bacterial peptidoglycan derivatives, as studied by Merser, Sinaỹ, and Adam (1975), provided insights into the adjuvant activity of these compounds (Merser, Sinaỹ, & Adam, 1975).
Mechanism of Action
Target of Action
Similar compounds have been known to target bacterial metabolic pathways .
Mode of Action
It’s suggested that similar compounds can thwart the proliferation of bacteria by selectively impeding their pivotal metabolic pathways .
Biochemical Pathways
It’s known that similar compounds can selectively impede bacterial metabolic pathways .
Result of Action
Similar compounds have shown antimicrobial capabilities, holding immense promise for targeting and inhibiting diverse bacterial strains .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
Future Directions
Given its antimicrobial capabilities and its use in drug delivery, this compound holds immense promise for future research, particularly in the field of biomedical science and pharmacology . Further studies could explore its potential applications in treating various bacterial infections and other diseases.
Properties
IUPAC Name |
N-[(4aR,6S,7R,8R,8aS)-8-methoxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO6/c1-15(25)24-19-21(26-2)20-18(14-28-22(30-20)17-11-7-4-8-12-17)29-23(19)27-13-16-9-5-3-6-10-16/h3-12,18-23H,13-14H2,1-2H3,(H,24,25)/t18-,19-,20-,21-,22?,23+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWUPDKLMGPJJS-UWPRFDSFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC4=CC=CC=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@@H]1OCC4=CC=CC=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.